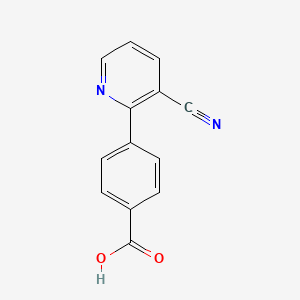

4-(3-Cyanopyridin-2-yl)benzoic acid

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Synthesis and Chemical Biology

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern organic and medicinal chemistry. nih.govnih.gov Its unique electronic properties, including its aromaticity and the presence of a lone pair of electrons on the nitrogen atom, make it a versatile building block in synthesis and a common feature in biologically active molecules. nih.gov The nitrogen atom imparts a weak basicity to the ring and provides a site for hydrogen bonding, which is crucial for molecular recognition processes at biological targets. nih.govresearchgate.net

In organic synthesis, pyridine and its derivatives are widely employed as catalysts, reagents, and solvents. nih.gov They are particularly useful in reactions requiring a non-nucleophilic base. The pyridine scaffold is also a privileged structure in drug discovery, appearing in a vast number of FDA-approved pharmaceuticals. nih.govekb.eg These drugs span a wide range of therapeutic areas, including but not limited to:

Anticancer agents: such as abiraterone (B193195) for prostate cancer. nih.govnih.gov

Antiviral medications: including delavirdine (B1662856) for HIV/AIDS. nih.gov

Antihypertensive drugs: for instance, amlodipine. nih.gov

Proton pump inhibitors: like omeprazole. nih.govnih.gov

The ability of the pyridine nucleus to be readily functionalized at various positions allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. nih.govresearchgate.net This adaptability has made pyridine derivatives a central focus in the development of novel therapeutic agents, including kinase inhibitors and treatments for neurodegenerative diseases. nih.govfrontiersin.org

Role of Benzoic Acid Moieties in Advanced Molecular Design and Functionality

The benzoic acid moiety, an aromatic ring bearing a carboxylic acid group, is another fundamental scaffold in chemical synthesis and functional molecule design. The carboxylic acid group is a versatile functional handle, capable of undergoing a wide array of chemical transformations to form esters, amides, and other derivatives. google.com It is also a key hydrogen-bonding donor and acceptor, and its ability to exist in both protonated and deprotonated (carboxylate) forms allows it to participate in ionic interactions.

This versatility makes the benzoic acid scaffold a critical component in various applications:

Medicinal Chemistry: The carboxylic acid group can act as a bioisostere for other functional groups and is often crucial for binding to biological targets. Numerous drugs, such as the non-steroidal anti-inflammatory drug (NSAID) aspirin (B1665792) and the diuretic furosemide, contain a benzoic acid or a related benzoyl moiety. preprints.org In drug design, the benzoic acid group is often used to enhance water solubility and to mimic the side chains of amino acids like aspartic acid and glutamic acid, enabling interaction with enzyme active sites.

Materials Science: The rigid structure of the benzene (B151609) ring combined with the coordinating ability of the carboxylate group makes benzoic acid derivatives excellent building blocks for the construction of advanced materials. They are frequently used as ligands in the synthesis of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

Functional Scaffolds: In fields like bone tissue regeneration, polymer scaffolds are often modified with molecules containing carboxylic acid groups to improve properties like cell adhesion and biocompatibility. nih.govnih.gov

Contextualization of 4-(3-Cyanopyridin-2-yl)benzoic Acid within Current Chemical Research Paradigms

This compound emerges at the intersection of pyridine and benzoic acid chemistry, offering a unique combination of functionalities. This structure is best understood as a molecular linker or building block with three distinct points of potential interaction: the pyridine nitrogen, the carboxylic acid group, and the cyano group.

The Pyridine Nitrogen: Can act as a hydrogen bond acceptor or a coordination site for metal ions.

The Carboxylic Acid: Provides a site for forming amides, esters, or for coordinating to metal centers as a carboxylate.

The Cyano Group: Is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the construction of other heterocyclic rings. 2-Amino-3-cyanopyridine derivatives, for example, are valuable intermediates for synthesizing more complex fused heterocyclic systems like pyrido[2,3-d]pyrimidines. mdpi.comsemanticscholar.org

Given these features, this compound is a prime candidate for several research applications. Its structure suggests potential as a ligand for creating coordination polymers or MOFs, where the pyridine and carboxylate groups can bind to different metal centers, potentially leading to complex and functional network structures.

In medicinal chemistry, this compound could serve as a scaffold for developing inhibitors of enzymes like carbonic anhydrases, a field where cyanopyridine derivatives have shown promise. nih.gov The benzoic acid portion allows for the introduction of various substituents to explore structure-activity relationships (SAR) and to optimize pharmacokinetic properties. The general synthetic accessibility of cyanopyridine and benzoic acid derivatives further enhances the potential of this compound as a starting material for creating libraries of new molecules for high-throughput screening. google.comresearchgate.net

Below are some of the key properties of the ethyl ester of the title compound, which is a common synthetic precursor.

| Property | Value | Source |

| Molecular Formula | C15H12N2O2 | matrixscientific.com |

| Molecular Weight | 252.28 g/mol | matrixscientific.com |

| Melting Point | 98-100 °C | matrixscientific.com |

| CAS Number | 1208081-99-5 | jk-sci.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

904310-26-5 |

|---|---|

Molecular Formula |

C13H8N2O2 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

4-(3-cyanopyridin-2-yl)benzoic acid |

InChI |

InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-12(11)9-3-5-10(6-4-9)13(16)17/h1-7H,(H,16,17) |

InChI Key |

MFJLLXIIRFCJED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)C(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 3 Cyanopyridin 2 Yl Benzoic Acid

Strategic Approaches to the Synthesis of 4-(3-Cyanopyridin-2-yl)benzoic Acid

The construction of the this compound molecule is typically achieved through modern cross-coupling methodologies that efficiently join the two distinct aromatic rings.

Convergent Synthesis via Fragment Coupling Reactions Involving Cyanopyridine and Benzoic Acid Precursors

A convergent synthesis strategy is a highly effective method for preparing this compound. rsc.org This approach involves the separate synthesis of the cyanopyridine and benzoic acid fragments, which are then joined in a final coupling step. The most common and powerful reaction for this purpose is the Suzuki-Miyaura coupling. organic-chemistry.orgyoutube.com

In a typical procedure, a halogenated cyanopyridine, such as 2-chloro-3-cyanopyridine, is reacted with a boronic acid derivative of benzoic acid, like 4-carboxyphenylboronic acid or its ester equivalent. mdpi.comnih.gov The reaction is performed in the presence of a palladium catalyst and a base. If an ester of the benzoic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid product. This fragment coupling approach allows for modularity, enabling the synthesis of various derivatives by simply changing the starting fragments. rsc.org

Table 1: Example of Convergent Synthesis via Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst System | Key Outcome |

|---|

Exploration of Catalyst-Mediated Bond Formation in Related Systems

The success of the synthesis of this compound and similar biaryl compounds is heavily reliant on catalyst-mediated bond formation. organic-chemistry.org Palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, are central to this field. youtube.com The catalytic cycle involves the oxidative addition of the palladium catalyst to the halo-cyanopyridine, followed by transmetalation with the activated boronic acid species, and concluding with reductive elimination to form the desired product and regenerate the catalyst. organic-chemistry.org

The choice of catalyst, ligands, and base is critical for achieving high yields and reaction efficiency. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) or systems generated in situ from palladium(II) acetate (B1210297) and phosphine (B1218219) ligands (e.g., tricyclohexylphosphine, PCy3) are frequently employed. organic-chemistry.org The base, often an inorganic salt like potassium carbonate or sodium carbonate, is essential for activating the boronic acid to facilitate the transmetalation step. organic-chemistry.orgyoutube.com Research into heterogeneous palladium catalysts, such as palladium nanoparticles supported on materials like graphene, is also being explored to create more reusable and green alternatives to traditional homogeneous systems. mdpi.com

Derivatization and Functionalization of the this compound Core Structure

Once synthesized, the this compound molecule can be further modified at its three key functional areas: the benzoic acid group, the pyridine (B92270) ring, and the cyano moiety.

Systematic Chemical Modifications at the Benzoic Acid Substructure

The carboxylic acid group is a versatile handle for a wide range of chemical transformations. Standard organic reactions can be applied to create a library of derivatives. nih.gov

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) through reaction with the corresponding alcohol under acidic conditions or by using coupling agents.

Amide Formation: Reaction of the carboxylic acid with a diverse range of primary or secondary amines, often facilitated by coupling reagents like HATU or through the formation of an intermediate acid chloride, yields the corresponding amides. nih.govyoutube.comresearchgate.net This is one of the most common derivatizations in medicinal chemistry. nih.gov

Table 2: Common Modifications at the Benzoic Acid Group

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) |

Targeted Chemical Modifications at the Pyridine Ring System

The pyridine ring offers opportunities for targeted modifications, although it is generally less reactive towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgyoutube.com

N-Oxidation: The pyridine nitrogen can be oxidized using a peroxy acid to form the corresponding N-oxide. youtube.comwikipedia.org This transformation alters the electronic properties of the ring, potentially making it more susceptible to certain substitution reactions.

Substitution via Precursors: A common strategy to achieve functionalization on the pyridine ring is to start the synthesis with an already substituted cyanopyridine precursor. organic-chemistry.org For example, using a 2-chloro-5-bromo-3-cyanopyridine in the initial Suzuki coupling would result in a final product with a bromine atom on the pyridine ring, which can then be used in further cross-coupling reactions.

The reactivity of the pyridine nitrogen makes it a nucleophilic center, allowing for reactions like alkylation with alkyl halides. youtube.com However, electrophilic aromatic substitution on the pyridine ring itself requires harsh conditions and typically directs substitution to the C3 position (relative to the nitrogen), which is already occupied in this molecule's pyridine ring. libretexts.org

Chemoselective Transformations Involving the Cyano Moiety

The cyano (nitrile) group is a valuable functional group that can undergo several selective transformations without affecting the carboxylic acid or the aromatic rings. organic-chemistry.org

Hydrolysis to Amide: The nitrile can be selectively hydrolyzed to the corresponding carboxamide (-CONH2). This transformation can be achieved under either acidic or basic conditions, often with heating. google.comgoogle.com Enzymatic hydrolysis using nitrilase enzymes, such as from Rhodococcus rhodochrous, offers a highly selective and mild alternative that can produce the amide in high yield without over-hydrolysis to the carboxylic acid. wikipedia.org

Conversion to other functional groups: While less common for this specific molecule in the reviewed literature, nitriles can, in general, be reduced to primary amines or converted to tetrazoles, providing further avenues for structural diversification. The direct conversion of aromatic carboxylic acids to nitriles is also a known transformation, though typically performed in the reverse direction of this article's subject. rsc.org

Table 3: Chemoselective Transformations of the Cyano Group

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Hydrolysis | H2O, Acid or Base, Heat | Carboxamide (-CONH2) |

Mechanistic Investigations of Synthetic Pathways to this compound and its Analogues

The synthesis of this compound and its structural analogues relies on the formation of the core 2-aryl-3-cyanopyridine scaffold. Mechanistic investigations into these synthetic routes, often supported by computational studies, are crucial for understanding reaction outcomes, optimizing conditions, and expanding the scope of these valuable compounds. The explored mechanisms predominantly involve multi-component reactions, tandem processes, and catalytic transformations.

A significant approach involves the one-pot, three-component coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) to produce 3-sulfonyl-2-aminopyridines, which are key analogues. acs.org The proposed mechanism for this transformation begins with a Knoevenagel condensation between the N,N-dimethylacroleine (7) and a sulfonylacetonitrile (8). This initial step forms an intermediate (9) which is then intercepted by an amine (10). The subsequent cyclization and elimination of dimethylamine (B145610) yield the final 2-amino-3-sulfonylpyridine product (11). acs.org This methodology is noted for its efficiency and scalability, often allowing for the isolation of pure products without the need for column chromatography. acs.org

Table 1: Proposed Mechanism for Three-Component Synthesis of 2-Amino-3-sulfonylpyridines acs.org

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | N,N-dimethylacroleine (7), Sulfonylacetonitrile (8) | Intermediate (9) | Knoevenagel condensation to form a reactive vinylogous system. |

| 2 | Intermediate (9), Amine (10) | Adduct | Michael addition of the amine to the intermediate. |

| 3 | Adduct | 2-Amino-3-sulfonylpyridine (11) | Intramolecular cyclization followed by elimination of dimethylamine to form the aromatic pyridine ring. |

Another mechanistically significant pathway is a tandem reaction that synthesizes novel 3-cyanopyridine (B1664610) derivatives from benzopyranonitriles and pyrrolidines. rsc.org This reaction proceeds with 100% atom economy under mild, metal-free conditions, promoted by sodium hydroxide. rsc.org The mechanism, which was confirmed by Density Functional Theory (DFT) calculations, involves a cascade of reactions initiated by the nucleophilic attack of pyrrolidine. rsc.org This highlights the power of computational chemistry in verifying complex reaction pathways that might be difficult to elucidate through experimental means alone.

Quantum chemical transition-state calculations have also provided deep insights into a modular synthesis of aryl amines from 3-alkynyl-2-pyrones and various secondary amines. rsc.org The proposed mechanism, which is consistent with the observed regiochemical outcomes, involves a selective 1,6-addition of the secondary amine to the 3-alkynyl-2-pyrone substrate. rsc.org This is followed by a decarboxylation and an unexpected rearrangement to form the final aryl amine product. Data-driven modeling further revealed that the steric bulk of the amine coupling partner is a strong predictor of the reaction's efficiency. rsc.org

For the industrial-scale synthesis of the fundamental 3-cyanopyridine precursor, the ammoxidation of 3-picoline is a common method. google.com This gas-phase catalytic reaction involves the vaporization of 3-picoline, ammonia, and air, which are then passed over a solid catalyst at high temperatures (280-450 °C). google.com The mechanism is rooted in heterogeneous catalysis, where the reactants adsorb onto the catalyst surface, undergo oxidation and amination, and then desorb as the 3-cyanopyridine product. The catalyst composition is critical for high yield and selectivity. google.com

Table 2: Catalyst Composition for Ammoxidation of 3-Picoline google.com

| General Formula | Component A | Component B | Component C | Support |

|---|---|---|---|---|

| AaBbCcCr10Ox | Li, Na, Ti (one or more) | Mn, Mg, V, Bi, P (one or more) | W, Fe, Cu, Ge (one or more) | Aluminum sesquioxide |

Furthermore, the synthesis of more complex analogues, such as 4-methyl-3-[[4-(3-pyridyl)-2-pyrimidyl]amino]benzoic acid, follows a stepwise mechanistic path. google.com This process involves an initial guanidine-forming reaction between 3-amino-4-methyl toluic acid and cyanamide (B42294) under acidic conditions. The resulting intermediate, 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid-hydrochloride, then undergoes a cyclization reaction with 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one to construct the final pyrimidine (B1678525) ring fused to the benzoic acid derivative. google.com This demonstrates a rational, step-by-step approach where each reaction mechanistically builds a specific part of the target molecule.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 3 Cyanopyridin 2 Yl Benzoic Acid

High-Resolution Spectroscopic Techniques for Molecular Confirmation and Conformational Analysis

High-resolution spectroscopic methods are indispensable for the precise determination of the molecular structure and electronic properties of 4-(3-Cyanopyridin-2-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of this compound by mapping the connectivity of its atoms and defining their local chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms present in the molecule. For the aromatic protons of the benzoic acid and pyridine (B92270) rings, the chemical shifts are influenced by the electronic effects of the cyano and carboxylic acid groups. Protons on the benzoic acid ring typically appear as doublets, reflecting their coupling with adjacent protons. Similarly, the protons on the pyridine ring will exhibit characteristic shifts and coupling patterns. For instance, in related structures like 4-cyanopyridine (B195900), proton signals have been observed at approximately 9.06 ppm and 8.01 ppm in DMSO. chemicalbook.com For 3-cyanopyridine (B1664610), proton signals are noted around 9.22, 9.03, 8.47, and 7.81 ppm in the same solvent. chemicalbook.com In a related compound, 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}benzoic acid, the aromatic protons of the benzoic acid moiety appear as doublets at 7.32 ppm and 8.03 ppm. mdpi.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, as seen in derivatives like 3-hydroxybenzoic acid where it appears around 12.5-12.9 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom is expected to produce a distinct signal. The carbon atom of the cyano group (C≡N) typically resonates in the range of 115-125 ppm. youtube.com The carbonyl carbon of the carboxylic acid is found significantly downfield, generally between 165 and 185 ppm. docbrown.info The aromatic carbons of the two rings will appear in the approximate range of 120-150 ppm. For comparison, in benzoic acid, the carboxyl carbon appears around 172.6 ppm, and the aromatic carbons are observed at approximately 128.5, 129.3, 130.2, and 133.8 ppm. chemicalbook.com The specific shifts for this compound would be influenced by the substituent effects of the cyano and benzoic acid groups on the respective rings.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid Proton (-COOH) | > 10 | Broad Singlet | Chemical shift is concentration and solvent dependent. |

| Aromatic Protons (Benzoic Acid Ring) | 7.5 - 8.5 | Doublets | Specific shifts depend on the position relative to the pyridine substituent. |

| Aromatic Protons (Pyridine Ring) | 8.0 - 9.5 | Doublet, Triplet, Doublet of Doublets | Complex splitting patterns due to heteroatom and cyano group influence. |

| Carbonyl Carbon (-COOH) | 165 - 185 | Singlet | Characteristic downfield shift for carboxylic acids. |

| Cyano Carbon (-C≡N) | 115 - 125 | Singlet | Typical chemical shift for a nitrile carbon. |

| Aromatic Carbons | 120 - 150 | Singlets | Multiple signals corresponding to the unique carbon environments of both rings. |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding. docbrown.infospectroscopyonline.com

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is anticipated between 1680 and 1710 cm⁻¹. spectroscopyonline.com

C≡N Stretch: A medium intensity, sharp peak for the cyano (C≡N) group stretching vibration should appear in the range of 2220-2260 cm⁻¹. rasayanjournal.co.inresearchgate.net

C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings. mdpi.com

C-O Stretch and O-H Bend: The C-O stretching and O-H in-plane bending of the carboxylic acid group give rise to coupled vibrations, with bands appearing in the 1210-1320 cm⁻¹ and 1395-1440 cm⁻¹ regions, respectively. rasayanjournal.co.in

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N stretching vibration, which is often a strong and sharp band in the Raman spectrum, is expected around 2230-2240 cm⁻¹, as seen in related cyanobenzoic acids. rasayanjournal.co.inresearchgate.net The symmetric breathing modes of the aromatic rings also typically give rise to strong Raman signals.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | IR | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | IR | Strong, Sharp |

| Cyano Group | C≡N Stretch | 2220-2260 | IR, Raman | Medium (IR), Strong (Raman) |

| Aromatic Rings | C-H Stretch | > 3000 | IR | Weak to Medium |

| Carboxylic Acid | C-O Stretch | 1210-1320 | IR | Medium |

| Carboxylic Acid | O-H Bend | 1395-1440 | IR | Medium |

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which helps in confirming its structure. The molecular ion peak ([M]⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

The fragmentation of this compound under electron ionization would likely proceed through several key pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion with a mass of [M-17]⁺.

Loss of a carboxyl group (•COOH): This would lead to a fragment ion with a mass of [M-45]⁺.

Decarboxylation (loss of CO₂): This would produce a fragment at [M-44]⁺.

Cleavage of the bond between the two aromatic rings can also occur.

Analysis of the fragmentation of benzoic acid itself shows characteristic losses of OH (m/z 105), COOH (m/z 77), and the subsequent fragmentation of the phenyl cation. docbrown.info Similar fragmentation behavior, modified by the presence of the cyanopyridinyl group, would be expected for the title compound.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the aromatic rings and the cyano group, as well as n→π* transitions associated with the carbonyl and nitrile functionalities. The extended conjugation between the benzoic acid and cyanopyridine rings is likely to result in absorption maxima at longer wavelengths compared to the individual parent molecules. The position and intensity of these absorption bands can be influenced by the solvent polarity. nih.gov For instance, related cyanophenyl compounds exhibit electronic transitions that are sensitive to their environment. nih.gov

Solid-State Molecular Architecture and Intermolecular Interactions

Understanding the arrangement of molecules in the solid state is crucial for comprehending the material's bulk properties.

Detailed Examination of Hydrogen Bonding Networks and Supramolecular Synthons

The intricate solid-state architecture of this compound is predominantly dictated by a network of hydrogen bonds, which orchestrate the assembly of molecules into a higher-order supramolecular structure. The most significant and reliable of these interactions is the formation of the carboxylic acid dimer. This well-established supramolecular synthon involves two molecules of the acid associating through a pair of O—H···O hydrogen bonds, creating a centrosymmetric R22(8) ring motif. This robust interaction forms a dimeric pair that serves as a fundamental building block for the extended crystal lattice.

Beyond this primary homosynthon, the molecule leverages its other functional groups to engage in further intermolecular connections. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, facilitating the formation of weaker C—H···N hydrogen bonds with neighboring molecules. researchgate.net This interaction, often termed an acid-pyridine heterosynthon, is a common feature in cocrystals of carboxylic acids and pyridines. researchgate.netrsc.org

Table 1: Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Supramolecular Synthon |

|---|---|---|---|

| Carboxylic Acid Dimer | O—H | Carbonyl Oxygen (O) | Homosynthon (R22(8) motif) |

| Acid-Pyridine Interaction | C—H | Pyridine Nitrogen (N) | Heterosynthon |

| Cyano Group Interaction | C—H | Cyano Nitrogen (N) | - |

Analysis of Other Non-Covalent Interactions within Crystalline Lattices (e.g., Halogen Bonds, π-π Stacking)

The stability of the crystalline lattice of this compound is reinforced by non-covalent interactions other than hydrogen bonding, most notably π-π stacking. researchgate.net The planar structures of the pyridine and benzene (B151609) rings are conducive to these interactions, which play a crucial role in the dense packing of the molecules. nih.gov The crystal structure typically exhibits offset or slipped π-π stacking between the aromatic rings of adjacent molecules. These interactions, characterized by inter-planar distances common for stabilizing π-stacking, contribute significantly to the lattice energy. nih.govnih.gov Such stacking interactions often lead to the formation of columnar or layered arrangements within the crystal structure. d-nb.info

Halogen bonding, another important directional non-covalent interaction, is not intrinsically present in the crystal structure of this compound due to the absence of halogen atoms in its molecular formula. However, in cocrystals formed with halogenated compounds, such as halogenated benzoic acids, halogen bonds can become a key structure-directing interaction. researchgate.net

Table 2: Non-Covalent Interactions in the Crystalline Lattice

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| π-π Stacking | Pyridine-Pyridine, Pyridine-Benzene | Contributes to crystal packing and lattice energy. |

| Halogen Bonding | Not present | Molecule lacks halogen atoms. |

Investigating Tautomerism and Isomerism in Related Benzoic Acid and Pyridine Systems

The presence of both a pyridine ring and a carboxylic acid group in this compound brings the potential for tautomerism and isomerism into consideration.

Tautomerism: A primary consideration is the possibility of proton transfer from the carboxylic acid group to the basic nitrogen atom of the pyridine ring. This would result in the formation of a zwitterionic tautomer, a molecule containing both a positive (pyridinium) and a negative (carboxylate) charge. wikipedia.orgbyjus.com While amino acids are well-known to exist as zwitterions, the formation of a zwitterionic form in pyridine-carboxylic acids is less common in the solid state. nih.govyoutube.comlibretexts.org For this compound, the neutral form is stabilized by the formation of strong carboxylic acid dimers. The equilibrium between the neutral and zwitterionic forms can be influenced by the environment, with polar solvents potentially favoring the zwitterionic species. nih.gov In some related systems, such as those involving hydroxypyridine-carboxylic acids, keto-enol tautomerism can also be a significant factor. acs.org

Isomerism: Structural isomerism is a key aspect of this chemical system. The functional groups—the cyano group and the benzoic acid substituent—can be positioned at different locations on the pyridine ring, leading to a variety of structural isomers with distinct chemical and physical properties.

Computational Chemistry and Quantum Mechanical Insights into 4 3 Cyanopyridin 2 Yl Benzoic Acid

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and energetics of molecular systems. By approximating the electron density of a molecule, DFT methods can calculate its geometric and electronic properties with a favorable balance of accuracy and computational cost. For complex organic molecules like 4-(3-cyanopyridin-2-yl)benzoic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a robust framework for detailed analysis. nih.govnih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this process involves calculating bond lengths, bond angles, and dihedral (torsional) angles. A key aspect of its structure is the dihedral angle between the pyridine (B92270) and benzene (B151609) rings. Due to potential steric hindrance between the hydrogen atom on the benzene ring and the pyridine ring, these two rings are not expected to be perfectly coplanar in the lowest energy conformation.

Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates typical bond lengths that would be determined through DFT calculations for the key structural components, based on general chemical knowledge and data for related compounds.

| Parameter | Bond Type | Typical Calculated Bond Length (Å) |

| r(C-C) | Phenyl-Pyridine Linkage | 1.48 - 1.50 |

| r(C=O) | Carboxylic Acid Carbonyl | 1.20 - 1.22 |

| r(C-O) | Carboxylic Acid C-OH | 1.34 - 1.36 |

| r(O-H) | Carboxylic Acid Hydroxyl | 0.96 - 0.98 |

| r(C≡N) | Cyano Group | 1.15 - 1.17 |

| r(C-N) | Pyridine Ring | 1.33 - 1.38 |

| r(C-C) | Aromatic Rings | 1.38 - 1.41 |

Note: Actual values would be obtained from a specific DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory).

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the molecule's electron density surface.

Negative Potential Regions (Red/Yellow): These areas are electron-rich and indicate sites susceptible to electrophilic attack. For this compound, the most negative regions are expected around the nitrogen atom of the cyano group and the oxygen atoms of the carboxylic acid group, due to the high electronegativity of these atoms. The nitrogen atom of the pyridine ring also contributes to a region of negative potential.

Positive Potential Regions (Blue): These areas are electron-poor and signify sites for nucleophilic attack. The most positive potential is anticipated on the hydrogen atom of the carboxylic acid group, making it a primary site for deprotonation. The hydrogen atoms on the aromatic rings also exhibit positive potential.

Neutral Regions (Green): These areas have a potential close to zero, typically found over the carbon backbone of the aromatic rings.

The MEP surface provides a clear, qualitative picture of where the molecule is most likely to interact with other charged or polar species, guiding the understanding of its intermolecular interactions. researchgate.net

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. It is associated with lower energy electronic transitions, often resulting in absorption of light at longer wavelengths (a red shift in the UV-Vis spectrum). researchgate.net

For this compound, the HOMO is expected to be distributed primarily over the electron-rich benzoic acid ring, while the LUMO is likely concentrated on the electron-deficient cyanopyridine ring. This spatial separation of the HOMO and LUMO is characteristic of a "push-pull" system and is indicative of potential intramolecular charge transfer upon electronic excitation. Analysis of the molecular orbitals involved in the lowest energy electronic transitions, often calculated using Time-Dependent DFT (TD-DFT), can predict the UV-Visible absorption spectrum of the molecule. researchgate.netnih.gov

Table 2: Illustrative Frontier Orbital Data This table shows the kind of data generated from a DFT calculation for FMO analysis.

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.5 to 4.5 |

Note: Values are illustrative and depend on the specific DFT functional, basis set, and solvent model used.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs. This method provides quantitative information about electron density sharing and charge transfer between different parts of a molecule. nih.gov

For this compound, NBO analysis can elucidate several key interactions:

Hyperconjugation: It can quantify the stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between a lone pair on the carboxylic oxygen (donor) and an antibonding π* orbital in the benzene ring (acceptor) can be evaluated.

Intramolecular Charge Transfer (ICT): NBO calculates the "natural atomic charges" on each atom, revealing the net charge distribution. This would likely confirm the electron-withdrawing nature of the cyanopyridine moiety and the electron-donating character of the benzoic acid group, quantifying the ground-state charge transfer between them.

Bonding Analysis: It provides details on the hybridization of atomic orbitals forming the chemical bonds (e.g., σ and π bonds), confirming the nature of the double and triple bonds within the structure. scirp.org

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational modes and their intensities can be obtained.

These calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental data. researchgate.net This correlation allows for a definitive assignment of the observed spectral bands to specific molecular motions (e.g., stretching, bending, or twisting of functional groups).

For this compound, this analysis would be crucial for identifying the characteristic vibrations of its key functional groups.

Table 3: Correlation of Key Vibrational Frequencies (Calculated vs. Experimental) This table shows representative vibrational modes and their typical frequency ranges.

| Vibrational Mode | Description | Typical Experimental Wavenumber (cm⁻¹) | Typical Scaled Calculated Wavenumber (cm⁻¹) |

| ν(O-H) | Carboxylic acid O-H stretch (broad) | 3300 - 2500 | 3200 - 2600 |

| ν(C-H) | Aromatic C-H stretch | 3100 - 3000 | 3080 - 2990 |

| ν(C≡N) | Cyano group C≡N stretch | 2240 - 2220 | 2235 - 2215 |

| ν(C=O) | Carboxylic acid C=O stretch | 1725 - 1700 | 1720 - 1695 |

| ν(C=C/C=N) | Aromatic ring stretches | 1620 - 1450 | 1610 - 1440 |

Sources for typical frequencies: researchgate.netnist.gov

Theoretical Studies of Reaction Mechanisms and Kinetics

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamic processes of chemical reactions. It allows for the mapping of reaction pathways, the identification of transient species like transition states, and the calculation of activation energies, which govern the reaction kinetics.

For this compound, a relevant reaction to study would be its synthesis or its hydrolysis. For instance, the hydrolysis of the cyano group is a common reaction for cyanopyridines, proceeding first to a carboxamide and then to a carboxylic acid. researchgate.net

A theoretical study of this hydrolysis mechanism would involve:

Locating Reactants and Products: Optimizing the geometries of the reactant (this compound and water) and the intermediate and final products (e.g., 4-(3-carbamoylpyridin-2-yl)benzoic acid).

Identifying the Transition State (TS): Searching for the saddle point on the potential energy surface that connects the reactants to the products. The structure of the TS provides insight into the geometry of the activated complex.

Calculating Activation Energy (Ea): Determining the energy difference between the transition state and the reactants. This value is the primary determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

Kinetic studies on the hydrolysis of various cyanopyridines have shown that the reaction proceeds via a consecutive first-order mechanism and that the activation energies are influenced by the position of the cyano group. researchgate.net A computational study could further dissect these electronic and steric effects for the specific case of this compound, providing a molecular-level understanding of its reactivity and stability under different conditions.

Characterization of Transition States and Determination of Activation Energies

No published data is available regarding the characterization of transition states or the determination of activation energies for reactions involving this compound. Such studies would typically involve quantum mechanical calculations to map out the potential energy surface of a proposed reaction, identifying the high-energy transition state structures that connect reactants and products. The energy difference between the reactants and the transition state would define the activation energy, a critical parameter for understanding reaction rates.

Assessment of Thermodynamic and Kinetic Favorability for Proposed Reaction Pathways

In the absence of specific research, an assessment of the thermodynamic and kinetic favorability for any proposed reaction pathways involving this compound cannot be provided. This type of analysis relies on computational data such as the Gibbs free energy changes for a reaction to determine thermodynamic favorability (whether a reaction is spontaneous) and the activation energies to assess kinetic favorability (how fast a reaction proceeds).

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

There are no available molecular dynamics (MD) simulation studies for this compound. MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could provide valuable information about its conformational flexibility, such as the rotation around the bond connecting the pyridine and benzene rings, and how it interacts with its environment, for instance, in a solvent or within a crystal lattice. The lack of such studies means that the dynamic behavior of this specific compound remains unexplored from a computational standpoint.

Coordination Chemistry and Ligand Applications of 4 3 Cyanopyridin 2 Yl Benzoic Acid

Design and Synthesis of Metal Complexes Utilizing 4-(3-Cyanopyridin-2-yl)benzoic Acid as a Ligand

The synthesis of metal complexes using ligands similar to this compound typically involves methods such as hydrothermal reactions or slow solvent evaporation. nih.govmdpi.com In a typical hydrothermal synthesis, the ligand is combined with a corresponding metal salt (e.g., chlorides, nitrates) in a solvent, often a mixture including water and an organic co-solvent like dimethylformamide (DMF), and heated in a sealed vessel. nih.govmdpi.com This process facilitates the self-assembly of the ligand and metal ions into crystalline coordination compounds. The choice of metal center, reaction temperature, and solvent system can influence the final structure of the resulting complex.

The ligand this compound possesses three distinct potential donor sites: the nitrogen atom of the pyridine (B92270) ring, the nitrogen atom of the cyano group, and the oxygen atoms of the carboxylate group. This multifunctional nature allows it to act as a versatile building block in the construction of complex supramolecular architectures.

The versatility of this compound allows for several coordination modes, which in turn dictates the geometry and dimensionality of the resulting metal complex. Based on studies of analogous cyanopyridine and pyridyl-carboxylate ligands, several binding patterns can be anticipated. nih.govrsc.orgrsc.orgnih.gov

The pyridine nitrogen is a common coordination site, allowing the ligand to act in a monodentate fashion. rsc.orgrsc.org However, the cyano group's nitrogen atom can also coordinate to an adjacent metal center, enabling the ligand to function as a linear, bidentate bridge. rsc.orgrsc.org Furthermore, the carboxylate group can coordinate in a monodentate, bidentate chelating, or bidentate bridging fashion, significantly increasing the structural possibilities.

The interaction of this ligand with various transition metal ions such as Co(II), Ni(II), Cu(II), and Cd(II) can result in diverse coordination geometries. For instance, with nickel(II), an elongated octahedral [NiN2O4] geometry is a common outcome when coordinating with pyridyl and carboxylate donors. nih.gov In complexes with cadmium(II), coordination environments such as distorted pentagonal bipyramidal [CdN2O5] or distorted octahedral [CdN2O4] have been observed with similar ligands. nih.gov The formation of binuclear metal clusters, such as a [Cd2(COO)3] unit, can also occur, where carboxylate groups bridge two metal centers. nih.gov

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Coordinating Atoms | Description |

| Monodentate | Pyridine-N | The ligand binds to a single metal center through the pyridine nitrogen atom. rsc.orgrsc.org |

| Bidentate (Bridging) | Pyridine-N, Cyano-N | The ligand bridges two different metal centers using both the pyridine and cyano nitrogen atoms. rsc.org |

| Bidentate (Chelating) | Carboxylate O,O' | The two oxygen atoms of the carboxylate group bind to the same metal center. |

| Bidentate (Bridging) | Carboxylate O,O' | The carboxylate group bridges two different metal centers. |

| Tridentate (Bridging) | Pyridine-N, Carboxylate-O, Cyano-N | The ligand could potentially link multiple metal centers using all three functional groups. |

The resulting metal complexes are typically characterized by a suite of analytical techniques to confirm their composition and elucidate their structure.

Infrared (IR) Spectroscopy : This technique is crucial for determining which functional groups of the ligand are involved in coordination. For related cyanopyridine complexes, the asymmetric stretching vibration of the C≡N group is observed to shift to higher frequencies upon coordination of the cyano-nitrogen to a metal center. rsc.org Similarly, the characteristic stretches of the carboxylic acid group would show significant shifts upon deprotonation and coordination to a metal ion.

Thermogravimetric Analysis (TGA) : TGA is used to evaluate the thermal stability of the coordination compounds and to identify the presence of coordinated or lattice solvent molecules, which are lost at specific temperatures upon heating. nih.gov

Photoluminescence : Many coordination frameworks built from aromatic ligands exhibit solid-state photoluminescence. The emission properties of the complexes are often enhanced and red-shifted compared to the free ligand. nih.gov

Table 2: Representative Spectroscopic Data for Analogous Metal Complexes

| Technique | Functional Group | Free Ligand (Approx. cm⁻¹) | Coordinated Ligand (Approx. cm⁻¹) | Inference |

| IR Spectroscopy | ν(C≡N) | ~2230 | > 2230 | Indicates coordination of the cyano group nitrogen atom. rsc.org |

| IR Spectroscopy | νasym(COO⁻) | ~1680 (C=O) | ~1610-1550 | Indicates deprotonation and coordination of the carboxylate group. |

| IR Spectroscopy | νsym(COO⁻) | - | ~1440-1335 | Indicates deprotonation and coordination of the carboxylate group. |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The rigid and angular nature of this compound makes it an ideal building block, or "linker," for the construction of multi-dimensional, crystalline materials like metal-organic frameworks (MOFs) and coordination polymers. rsc.org These materials are formed by linking metal ions or clusters with organic ligands to create extended, often porous, networks.

The construction of MOFs is a prime example of reticular synthesis, where the final topology of the network can be predicted and targeted by judiciously selecting the building blocks. researchgate.net

Linker Geometry : The geometry and connectivity of the this compound linker are the primary factors dictating the structure of the resulting MOF. rsc.org The angle between the coordination vectors of the pyridyl and carboxylate groups will define the angles of the resulting network.

Metal Coordination Sphere : The preferred coordination number and geometry of the metal ion (the "node") are also critical. For example, metal ions that favor octahedral coordination can act as 6-connected nodes, while those favoring tetrahedral coordination act as 4-connected nodes.

Topological Outcomes : The combination of a specific linker and metal node can lead to predictable network topologies. Using a similar pyridyl-benzoic acid ligand, linking 4-connected Cd(II) nodes resulted in a fourfold interpenetrating three-dimensional framework with a diamondoid (dia) topology. nih.gov In another instance, linking binuclear cadmium clusters acting as 6-connected nodes produced a non-interpenetrating 3D framework with a primitive cubic (pcu) topology. nih.gov A 2D layered network with a square-planar (sql) topology is also a common outcome with such ligands. nih.govnih.gov

A key feature of many MOFs is their permanent porosity, which makes them suitable for applications in gas storage and separation.

Pore Characteristics : The dimensions and chemical environment of the pores within a MOF derived from this compound would be directly controlled by the ligand's structure. The presence of the cyano group could impart specific chemical functionality to the pore surfaces.

Gas Adsorption : MOFs constructed from analogous ligands have demonstrated selective gas adsorption capabilities. For example, a Cd(II)-based MOF showed a good separation selectivity for CO₂ over N₂. nih.gov

Structural Transformations : Coordination frameworks are not always static structures. They can exhibit dynamic behavior, such as undergoing structural transformations in response to external stimuli. rsc.org For instance, some coordination polymers can reversibly absorb and desorb small molecules like alcohols in single-crystal-to-single-crystal transformations, despite appearing nonporous in their initial state. rsc.org This process can involve the breaking of existing metal-ligand bonds and the formation of new ones to accommodate the guest molecules. rsc.org

Exploration of Catalytic Applications for this compound-Derived Metal Complexes

The well-defined, porous structures of MOFs and coordination polymers, along with their high concentration of accessible metal sites, make them highly promising materials for heterogeneous catalysis. mdpi.com Metal complexes derived from this compound could serve as robust and recyclable catalysts for various organic transformations.

One notable application is in the cyanosilylation of aldehydes, an important carbon-carbon bond-forming reaction. mdpi.com A zinc(II) coordination polymer built with a dicarboxylate linker was shown to be a highly active and recoverable heterogeneous catalyst for the cyanosilylation of various benzaldehydes with trimethylsilyl (B98337) cyanide. mdpi.com In this study, the catalyst achieved product yields of up to 93% and could be recovered and reused for at least four cycles without a significant loss of activity, demonstrating the stability and efficiency of the metal-organic structure. mdpi.com Other potential catalytic applications for related complexes include the dehydrogenative coupling of alcohols with amines. researchgate.net The tunability of the metal center and the ligand structure allows for the optimization of catalytic activity and selectivity for specific reactions.

Mechanistic Insights into Molecular Interactions and Structure Activity Relationships of 4 3 Cyanopyridin 2 Yl Benzoic Acid Derivatives

Structure-Activity Relationship (SAR) Studies through Systematic Structural Modification

SAR studies are a cornerstone of medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity.

The potency and efficacy of 4-(3-cyanopyridin-2-yl)benzoic acid derivatives can be significantly modulated by the introduction of various substituents. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which play a role in molecular recognition and binding affinity. pharmacy180.comrsc.org

For instance, in a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids, it was observed that the nature of the substituent on the quinazolin-4-one moiety had a considerable impact on antiproliferative activity. mdpi.com Derivatives featuring a 3-allyl group on the quinazolin-4-one ring demonstrated the highest levels of activity, followed by 3-ethyl and then 3-phenyl derivatives, indicating a clear trend in how substituent size and nature affect efficacy. mdpi.com Similarly, in other heterocyclic systems, the addition of electron-donating groups like alkoxy, amino, and alkylamino at specific positions can enhance activity by increasing the electron density of key atoms involved in binding. youtube.com

Ligand efficiency (LE) is a valuable metric in drug discovery that relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). nih.govcore.ac.uk It helps in identifying compounds that have a high binding affinity for their size, which is a desirable characteristic for developing drug candidates with favorable pharmacokinetic properties. rgdscience.com By analyzing the LE of various derivatives, researchers can prioritize scaffolds that are more efficient in their binding, guiding the design of more potent and drug-like molecules. nih.gov For example, a study on cyanopyridone derivatives aimed to understand the SAR by keeping a trifluoromethyl phenyl moiety as a core structure while varying other substitutions to discover more potent inhibitors. nih.gov

Table 1: Impact of Substituents on the Activity of Quinazolin-4-one/3-cyanopyridin-2-one Hybrids

| Substituent on Quinazolin-4-one | Relative Antiproliferative Activity |

|---|---|

| 3-Allyl | High |

| 3-Ethyl | Moderate |

This table is based on the findings from a study on quinazolin-4-one/3-cyanopyridin-2-one hybrids. mdpi.com

The three-dimensional shape of a molecule is not static; it can adopt various conformations. The specific conformation a molecule assumes upon binding to its target is critical for optimal interaction. Understanding the conformational dynamics of this compound derivatives is therefore essential for elucidating their interaction profiles.

Computational Approaches to Binding Mechanism Elucidation

Computational methods have become indispensable tools in modern drug discovery, offering rapid and detailed insights into the binding mechanisms of small molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com For this compound derivatives, docking studies have been instrumental in visualizing and understanding their interactions with various protein targets.

In a study of novel quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of EGFR and BRAFV600E, molecular docking revealed that despite the quinazoline (B50416) ring not directly interacting with the receptor's amino acids, the hybrid molecules exhibited pronounced binding efficacy. mdpi.com This was attributed to the comprehensive interactions of the entire molecule with key amino acid residues, highlighting the importance of the synergistic binding of the conjugated moieties. mdpi.com Similarly, docking studies on cyanopyridone derivatives against VEGFR-2 and HER-2 provided valuable insights into their binding modes, guiding further optimization of these compounds as anti-breast cancer agents. mdpi.com

Table 2: Predicted Binding Interactions from Molecular Docking Studies

| Compound Type | Target Protein | Key Predicted Interactions |

|---|---|---|

| Quinazolin-4-one/3-cyanopyridin-2-one hybrids | EGFR, BRAFV600E | Interactions with key amino acids in the active site, even without direct interaction from the quinazoline ring. mdpi.com |

| Cyanopyridone derivatives | VEGFR-2, HER-2 | Binding within the ATP-binding site, informing optimization for anti-breast cancer activity. mdpi.com |

While molecular docking provides a qualitative prediction of binding, free energy calculations offer a more quantitative measure of binding affinity. frontiersin.org These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to calculate the binding free energy of a ligand-protein complex.

The binding free energy is composed of various terms, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov By calculating these components, researchers can gain a deeper understanding of the driving forces behind ligand binding. For instance, the thermodynamic cycle in MM/PBSA calculations allows for the estimation of the binding free energy in an aqueous environment by considering the energies of the complex, the receptor, and the ligand in both the bound and unbound states. frontiersin.org Recent advancements in free energy calculation methods have improved their accuracy and applicability in drug discovery, making them a valuable tool for ranking compounds and predicting their potency. nih.gov

In Vitro Mechanistic Characterization of Molecular Target Engagement

Computational predictions must be validated through experimental studies. In vitro assays are crucial for confirming the molecular mechanism of action and quantifying the biological activity of this compound derivatives.

Enzyme inhibition assays are commonly used to determine the potency of a compound against its target. For example, the inhibitory activities (IC50 values) of cyanopyridone derivatives against VEGFR-2 and HER-2 kinases were determined to quantify their potency as anticancer agents. nih.govmdpi.com Such assays provide a direct measure of target engagement and are essential for establishing a clear SAR.

Furthermore, studies on the effects of these compounds on cellular pathways can provide mechanistic insights. For instance, the observation that certain phenoxyisobutyric acid derivatives increased the mRNA concentrations of PPARγ and GLUT-4 in adipocytes, coupled with molecular modeling, suggested a plausible interaction with the PPARγ nuclear receptor. nih.gov This integration of in vitro cellular assays with computational predictions strengthens the understanding of the compound's mechanism of action.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-({[4-(4-Chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoic acid smolecule.com |

| Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester |

| 4-[5-(2-CARBOXY-1-FORMYL-ETHYLCARBAMOYL)-PYRIDIN-3-YL]-BENZOIC ACID drugbank.com |

| 3-Cyanopyridine (B1664610)–2-chloro-4-nitrobenzoic acid (1/1) researchgate.net |

| 4-(3-Cyano-pyridin-2-yl)-benzoic acid ethyl ester jk-sci.com |

| 3-(2-Cyanopropan-2-yl)benzoic acid bldpharm.com |

| 4-(PROPAN-2-YL)BENZOIC ACID matrix-fine-chemicals.com |

| 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid bldpharm.com |

| 3-{[(3-cyanopyridin-2-yl)amino]methyl}benzoic acid bldpharm.com |

| Quinazolin-4-one |

| 3-cyanopyridin-2-one |

| Erlotinib mdpi.com |

| Doxorubicin mdpi.com |

| Sorafenib mdpi.com |

| TAK-285 mdpi.com |

| Clofibrate nih.gov |

Biochemical Pathway Modulation Studies (e.g., Enzyme Inhibition Mechanisms, Protein-Ligand Interactions)

Information regarding the specific enzymes, proteins, or biochemical pathways that are modulated by this compound derivatives is not available in published research. Studies detailing the mechanisms of enzyme inhibition or the specific molecular interactions between these compounds and biological targets have not been found.

Quantitative Analysis of Binding Kinetics and Thermodynamics of Interactions

There is no available data from studies such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) that would provide quantitative measures of binding kinetics (e.g., association and dissociation rate constants) or the thermodynamic parameters (e.g., enthalpy and entropy changes) for the interaction of this compound derivatives with any biological target.

In-depth Analysis of the Electrochemical Behavior of this compound

A comprehensive review of scientific literature and chemical databases was conducted to detail the electrochemical and redox properties of the compound this compound. Despite extensive searches for experimental data pertaining specifically to this molecule, no studies detailing its cyclic voltammetry or the influence of its molecular structure on reduction and oxidation potentials have been found.

The investigation sought to provide a thorough analysis based on the following outline:

Electrochemistry and Redox Properties of 4 3 Cyanopyridin 2 Yl Benzoic Acid7.1. Cyclic Voltammetry Studies for Redox Behavior Characterization7.2. Influence of Molecular Structure on Reduction and Oxidation Potentials

However, the absence of published research on the electrochemical characterization of 4-(3-cyanopyridin-2-yl)benzoic acid prevents the generation of an article that adheres to the requested specifications for detailed research findings and data tables.

Information on related but distinct compounds, such as various cyanopyridine and cyanophenylpyridine isomers, is available. For instance, studies on cyanophenylpyridines as potential anolytes in nonaqueous redox flow batteries indicate that the reduction potentials are influenced by the relative positions of the cyano and phenyl groups on the pyridine (B92270) ring. Research on the electrochemical behavior of benzoic acid and its derivatives also exists. Nevertheless, without direct experimental investigation of this compound, any discussion of its specific redox properties would be speculative and fall outside the scope of the requested factual article.

Therefore, at present, the scientific community has not published the specific electrochemical data required to construct the requested article.

Advanced Materials Science Applications of 4 3 Cyanopyridin 2 Yl Benzoic Acid Scaffolds

Integration into Functional Polymers and Organic Electronic Materials (e.g., building blocks for novel materials)

The development of advanced organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the synthesis of novel organic semiconductors. researchgate.net Molecules containing cyanopyridine and carbazole (B46965) moieties have been investigated as host materials for phosphorescent OLEDs due to their electronic properties. researchgate.net The structure of 4-(3-cyanopyridin-2-yl)benzoic acid, featuring both an electron-withdrawing cyanopyridine unit and a versatile carboxylic acid linker, makes it a promising candidate as a monomer or building block for functional polymers and organic electronic materials.

The cyanopyridine group is a known component in molecules designed for electronic applications, including kinase inhibitors and materials for OLEDs. researchgate.netnih.gov For instance, novel host materials incorporating a cyanopyridine moiety as an electron-transporting unit have been developed for green phosphorescent OLEDs, achieving very low turn-on voltages. researchgate.net Similarly, the benzoic acid functional group is a cornerstone in the synthesis of various organic materials and active pharmaceutical ingredients. researchgate.netpreprints.org The combination of these two functional groups in a single, rigid scaffold allows for the potential construction of polymers with specific thermal, redox, and optical properties suitable for the expanding field of organic electronics. researchgate.net While direct integration of this specific molecule into commercial polymers is not widely documented, its structural motifs are prevalent in materials designed for high-performance applications, such as bipolar host materials for efficient PhOLEDs. researchgate.net

Supramolecular Materials Design and Crystal Engineering Applications

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired physical and chemical properties. The predictable nature of certain non-covalent interactions, known as supramolecular synthons, is fundamental to this field. researchgate.net The this compound molecule is an exemplary scaffold for crystal engineering due to its capacity to form robust and predictable hydrogen bonds.

Multicomponent crystals, such as cocrystals and salts, have garnered interest in materials science for their ability to modify the physicochemical properties of solid materials. d-nb.inforesearchgate.net The formation of either a cocrystal (where components are neutral) or a salt (involving proton transfer) between a carboxylic acid and a basic pyridine (B92270) derivative can often be predicted using the ΔpKa rule. d-nb.infomdpi.com This rule states that a salt is likely to form when the difference between the pKa of the protonated base and the pKa of the acid is greater than 3, while a cocrystal is expected if this difference is less than 0. d-nb.inforesearchgate.net

The cyanopyridine moiety is a suitable building block for forming cocrystals with carboxylic acids. d-nb.inforesearchgate.net Studies on related systems have demonstrated the successful cocrystallization of cyanopyridines with various organic acids. For example, 3-cyanopyridine (B1664610) has been shown to form a 1:1 molecular adduct with 2-chloro-4-nitrobenzoic acid. researchgate.net Similarly, 4-cyanopyridine (B195900) forms cocrystals with benzoic acid and 4-methylbenzoic acid. acs.org These examples highlight the capacity of the cyanopyridine scaffold to engage in directed assembly with co-former molecules. The presence of the carboxylic acid and the pyridine nitrogen within the this compound structure allows it to act as both a hydrogen bond donor and acceptor, enabling the formation of intricate hydrogen-bonded networks with other organic molecules.

| Co-former Base/Acid | Example System | Resulting Structure Type | Key Supramolecular Interaction(s) |

| Benzoic Acid | 4-Cyanopyridine + Benzoic Acid acs.org | Cocrystal | Acid-Pyridine Heterosynthon |

| Dicarboxylic Acids | 4-Cyanopyridine + Adipic Acid researchgate.net | Cocrystal | O-H···N Hydrogen Bonds |

| Substituted Benzoic Acid | 3-Cyanopyridine + 2-chloro-4-nitrobenzoic acid researchgate.net | Cocrystal / Molecular Complex | O-H···N Hydrogen Bonds, π–π Stacking |

| Bipyridine | 4,4′-Bipyridyl + 2-chloro-4-nitrobenzoic acid researchgate.net | Cocrystal | O-H···N Hydrogen Bonds, C-H···O Hydrogen Bonds |

This table presents data from related cyanopyridine and benzoic acid systems to illustrate the types of interactions and structures that can be formed.

A supramolecular synthon is a structural unit within a supramolecular assembly that can be formed and/or interchanged by known or conceivable synthetic operations. researchgate.net One of the most robust and widely utilized synthons in crystal engineering is the acid-pyridine heterosynthon, which consists of a strong O—H⋯N hydrogen bond between a carboxylic acid and a pyridine ring. mdpi.comresearchgate.net This interaction is highly directional and predictable, making it an excellent tool for constructing specific supramolecular architectures such as dimers, infinite chains, and more complex networks. researchgate.netnih.gov

The molecular structure of this compound is ideally suited for the formation of this heterosynthon. In crystal structures of related compounds, such as 3-(4-Pyridyl)benzoic acid, intermolecular O—H⋯N hydrogen bonds link neighboring molecules into infinite chains. researchgate.net Similarly, cocrystals involving quinoline (B57606) and 4-chlorobenzoic acid are connected by this same primary O—H⋯N hydrogen bond. researchgate.net The reliability of the acid-pyridine synthon allows for the rational design of multicomponent crystals where this compound can act as a predictable linker, directing the assembly of larger structures with controlled dimensionality and properties.

Exploratory Research in Sensing and Separation Technologies Utilizing Derived Materials

The functional groups present in this compound—the carboxylic acid, pyridine nitrogen, and cyano group—offer multiple points for molecular recognition, suggesting potential applications in sensing and separation technologies. The cyano group, in particular, plays a crucial role in the interaction of molecules with biological targets, such as enzymes, by participating in hydrogen bonds and other non-covalent interactions. This capacity for specific molecular recognition is the foundation of many sensing and separation platforms.

Derivatives of cyanopyridine have been investigated for a range of biological activities, including as anticancer agents that inhibit specific enzymes like VEGFR-2 and HER-2. nih.govnih.gov This inhibitory action relies on precise binding within the active site of these proteins, highlighting the molecular recognition capabilities of the cyanopyridine scaffold. nih.gov Furthermore, molecularly imprinted polymers (MIPs) are a class of materials designed with high selectivity for a target molecule and are used in separation science. researchgate.net Research has shown the development of MIPs using a derivative of cyanobenzoic acid as the template molecule, which interacts with a functional monomer via hydrogen bonding to create selective binding cavities. researchgate.net Although materials derived specifically from this compound have not been extensively reported for these applications, its inherent functional groups provide a strong basis for exploratory research into creating novel materials, such as MIPs or functionalized surfaces, for the selective sensing or separation of target analytes.

Q & A

Q. What are the common synthetic routes for 4-(3-Cyanopyridin-2-yl)benzoic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves coupling reactions between pyridine derivatives and benzoic acid precursors. For example, intermediates like 4-[3-cyano-6-(3-methoxyphenyl)-2-oxo-1H-pyridin-4-yl]benzoic acid ( ) are synthesized via nucleophilic substitution or cyclization reactions. Characterization employs:

- Infrared Spectroscopy (IR) : To confirm functional groups (e.g., C≡N at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and substituent effects .

- Melting Point Analysis : Used to verify purity (e.g., mp >260°C for related tetrahydropyrimidinyl derivatives) .

Q. How is the purity of this compound assessed during synthesis?

- Methodological Answer : Purity is validated via:

- High-Performance Liquid Chromatography (HPLC) : To quantify impurities (<5% threshold) .

- Elemental Analysis : Matching calculated vs. experimental C, H, N values (e.g., C: 47.15% calcd. vs. 47.24% observed) .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using polar/non-polar solvent systems .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence the reactivity and biological activity of this compound?

- Methodological Answer : Substituent effects are studied via:

- Comparative Synthesis : Introducing electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to the pyridine ring ().

- Biological Assays : Testing derivatives for enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., IC₅₀ measurements) .

- Computational Modeling : DFT calculations predict electronic effects on reaction pathways (e.g., Hammett σ values) .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?

- Methodological Answer : Contradictions are addressed through:

Q. What strategies optimize yield in multi-step syntheses of this compound derivatives?

- Methodological Answer : Optimization includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.